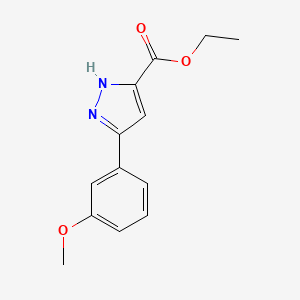

Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate

Vue d'ensemble

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “3-methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (OCH3) attached to it .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray refinements . This allows for the determination of electron density distribution, critical points, and other properties that are fundamental to understanding the nature of intra- and intermolecular charge transfer .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the electron density distribution of (Z)-3-N-(ethyl)-2-N '-(3-methoxyphenyl imino) thiazolidine-4-one was determined by single-crystal X-ray refinements .Applications De Recherche Scientifique

Synthesis and Characterization

Ethyl 5(3)-(4-methoxyphenyl)-1H-pyrazole-3(5)carboxylate, a derivative of Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate, has been synthesized and characterized in various studies. For instance, Huang Jie-han (2008) described its synthesis through Claisen condensation and Knorr cyclization, further reacting it with hydrazine hydrate to obtain new compounds (Huang, 2008).

Auxin Activities and Antiblastic Properties

Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate was synthesized by Yue et al. (2010), leading to new compounds with observed auxin activities. While these activities were not high, some of the compounds demonstrated antiblastic properties to wheat gemma (Yue et al., 2010).

Precursor in Synthesis of Condensed Pyrazoles

Eglė Arbačiauskienė et al. (2011) used ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions to synthesize various condensed pyrazoles. These included pyrano[4,3-c]pyrazol-4(1H)-ones and 4H-pyrazolo[4,3-c]pyridin-4-ones (Arbačiauskienė et al., 2011).

Antioxidant Activity

Goulart et al. (2020) reported the one-pot synthesis of 5-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxylates and measured their antioxidant activity. They observed that increasing the alcohol chain length decreases the antioxidant potential of the molecular system derived from raspberry ketone (Goulart et al., 2020).

Regioselective Synthesis

Ashton and Doss (1993) explored the regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, providing insights into the structural assignments of these compounds. They achieved definitive structure assignment through NOE difference experiments and NMR methods (Ashton & Doss, 1993).

Optical Nonlinearity and Potential NLO Materials

Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity using laser pulses. They identified compounds with significant nonlinearity, suggesting their potential for optical limiting applications (Chandrakantha et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAFPHAPTHNKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628469 | |

| Record name | Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723339-63-7 | |

| Record name | Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

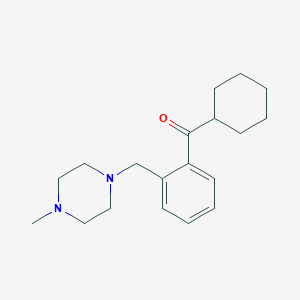

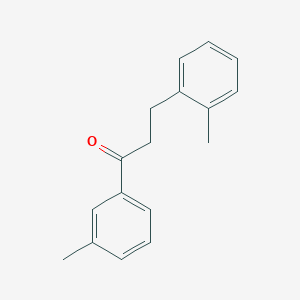

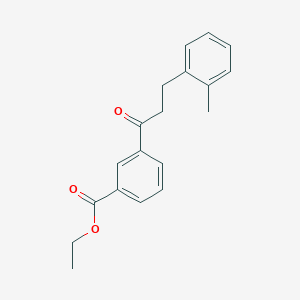

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1613677.png)